molecular formula C20H16N2O3S B2918562 Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate CAS No. 361480-77-5

Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate

Cat. No. B2918562
CAS RN: 361480-77-5
M. Wt: 364.42
InChI Key: UDRPULWBPIXQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate” is a chemical compound with diverse applications in scientific research. It is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is of great interest due to their wide range of biological activities. The substituents on a particular position of the benzothiazole ring can greatly affect the biological outcomes .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and can be complex. For instance, the synthesis of an azo dye ligand was achieved via a diazo-coupling reaction between a benzothiazole derivative and another compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : A study by Gabriele et al. (2006) details the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, starting from compounds including 2-prop-2-ynyloxyphenols. The process involves tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, with a significant degree of stereoselectivity (Gabriele et al., 2006).

  • Novel Process for Anti-inflammatory Properties : Matson's 1990 study reveals a novel process for preparing a compound with anti-inflammatory properties, starting with 3-amino-5-methylisoxazole. This process involves several steps including rearrangement and methylation to obtain the anti-inflammatory compound (Matson, 1990).

  • Antioxidant Activity and Physicochemical Properties : Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities, comparing them to standard antioxidants. This includes analysis of their reducing power, free radical scavenging, metal chelating activity, and physicochemical properties (Yüksek et al., 2015).

  • Structural Elucidation and Quantum Chemical Studies : Şahin et al. (2015) conducted a study on (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, exploring its molecular structure, vibrational frequencies, chemical shifts, and various chemical properties using density functional theory (Şahin et al., 2015).

  • Molecular Structure Analysis in Liquid-Crystalline Phase : Balagurusamy et al. (1997) describe the design and synthesis of monodendrons based on the AB3 building block methyl 3,4,5-trishydroxybenzoate. This study includes characterization of these compounds in different phases, including a novel thermotropic cubic liquid-crystalline phase (Balagurusamy et al., 1997).

Application in Material Science

  • Synthesis of AB Monomers for Modified PBO : Deming et al. (2015) report on the synthesis of intermediates and final products for use in material science, particularly in the modification of poly(p-phenylene benzobizoxazole) (PBO). This includes acylchloride, acylation, dehydration cyclization, and catalytic hydrogenation reduction reactions (Deming et al., 2015).

  • Chemical Constituents with Tuberculosis Inhibitory Effects : Deng et al. (2013) isolated new compounds from the roots of Ranunculus ternatus, one of which showed significant activity against tuberculosis. This highlights the potential medicinal application of these compounds in treating infectious diseases (Deng et al., 2013).

  • Molecular Structural Changes Under Pressure : Johnstone et al. (2010) studied methyl 2-(carbazol-9-yl)benzoate, which crystallizes with eight molecules in the unit (Z′ = 8). Under high pressure, it transforms to a Z′ = 2 structure, demonstrating the influence of environmental conditions on molecular structure (Johnstone et al., 2010).

Mechanism of Action

Target of Action

tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that they may interact with key proteins or enzymes in the bacterium to exert their effects.

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of M. tuberculosis.

Result of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may inhibit the growth of M. tuberculosis at the molecular and cellular levels.

properties

IUPAC Name

methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-25-19(24)14-8-6-13(7-9-14)18(23)22-20-21-17-15-5-3-2-4-12(15)10-11-16(17)26-20/h2-9H,10-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRPULWBPIXQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.